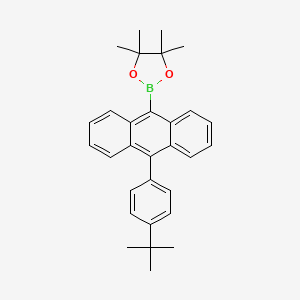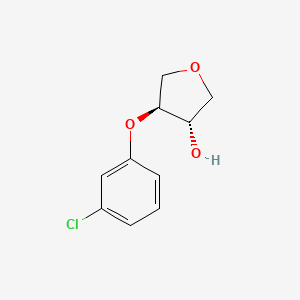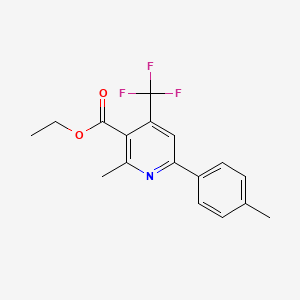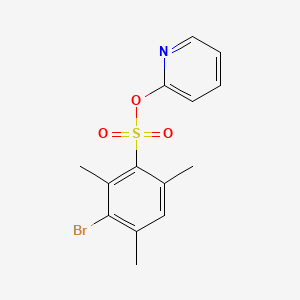
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications . This compound, in particular, has been studied for its potential in deep-blue fluorescent OLEDs due to its unique structural features .
Preparation Methods
The synthesis of 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the coupling of aromatic compounds.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced to the phenyl ring through Friedel-Crafts alkylation.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting the anthracene derivative with boronic acid or its derivatives under specific conditions.
Chemical Reactions Analysis
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its luminescent properties make it useful in bioimaging and as a fluorescent probe.
Industry: Widely used in the production of OLEDs and other optoelectronic devices due to its excellent luminescent properties
Mechanism of Action
The mechanism of action of 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to emit light through fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. When these electrons return to their ground state, they release energy in the form of light. This process is facilitated by the unique structural features of the compound, which allow for efficient energy transfer and emission .
Comparison with Similar Compounds
Similar compounds to 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other anthracene derivatives such as:
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN)
- 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN)
These compounds share similar luminescent properties but differ in their specific structural features and electronic properties. The presence of the dioxaborolane ring in this compound provides unique advantages in terms of stability and luminescent efficiency .
Properties
Molecular Formula |
C30H33BO2 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[10-(4-tert-butylphenyl)anthracen-9-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H33BO2/c1-28(2,3)21-18-16-20(17-19-21)26-22-12-8-10-14-24(22)27(25-15-11-9-13-23(25)26)31-32-29(4,5)30(6,7)33-31/h8-19H,1-7H3 |
InChI Key |
GYHKHUKTIVVSLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367266.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367269.png)
![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)


![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
